Lipophilicity: 6-Ethoxy vs. 6-Methoxy
The 6-ethoxy substituent confers measurably higher lipophilicity relative to the 6-methoxy analog. Computed cLogP for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is approximately 4.14 (iLOGP), whereas the 6-methoxy analog (CAS 899734-92-0) yields an estimated cLogP of approximately 3.5, representing a delta of ~0.6 log units . This difference is consequential for membrane permeability and CNS penetration potential within the TRPV1 pain-target class.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | iLOGP ≈ 4.14 |
| Comparator Or Baseline | N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 899734-92-0); estimated cLogP ≈ 3.5 |
| Quantified Difference | Δ cLogP ≈ +0.6 log units (6-ethoxy more lipophilic) |
| Conditions | In silico computed logP (iLOGP method); compound structures differ solely in 6-ethoxy vs. 6-methoxy substitution |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability and CNS exposure, which is directly relevant if the intended application is neuropathic pain modulation via TRPV1 antagonism as described in WO2006068592A1.
